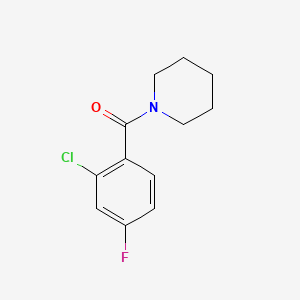

1-(2-Chloro-4-fluorobenzoyl)piperidine

Description

1-(2-Chloro-4-fluorobenzoyl)piperidine is a piperidine derivative characterized by a benzoyl group substituted with chlorine and fluorine at the 2- and 4-positions, respectively. This compound has a molecular formula of C₁₂H₁₂ClFNO (based on its structural analog in ), with a molecular weight of 267.7 g/mol (similar to ). Its physicochemical properties include a predicted density of 1.312 g/cm³ and a boiling point of 607.1°C, suggesting high thermal stability. Piperidine derivatives are pivotal in medicinal chemistry due to their prevalence in alkaloids and synthetic drugs, often exhibiting antiviral, antimicrobial, or enzyme-inhibitory activities.

Properties

Molecular Formula |

C12H13ClFNO |

|---|---|

Molecular Weight |

241.69 |

IUPAC Name |

(2-chloro-4-fluorophenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C12H13ClFNO/c13-11-8-9(14)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |

InChI Key |

MWVZMJWRVAATGU-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

The pharmacological behavior of piperidine derivatives is highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:

Impact of Substituent Position and Electronic Effects

- Functional Groups : The urea linkage in AVE#21 introduces hydrogen-bonding capability absent in the target compound, altering enzyme-binding kinetics. Similarly, the carboxylic acid group in increases polarity, affecting solubility and target selectivity.

- Aromatic Systems: Compounds like 3-fluoro-1-(pyrrolopyrimidinyl)piperidine incorporate heterocyclic systems, expanding π-π stacking interactions critical for antiviral activity, a feature less pronounced in the target compound.

Binding and Bioactivity Insights

- Enzyme Inhibition : The target compound shares an allosteric binding mode with AVE#21, but its benzoyl group may sterically hinder interactions compared to the smaller substituents in 1-(4-chlorophenyl)piperidine-2,6-dione .

- Antimicrobial vs. Antiviral Activity : While 1-(4-chlorophenyl)piperidine-2,6-dione shows antimicrobial effects, the target compound’s fluorinated aromatic system aligns more closely with antiviral candidates like those in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.